molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9

9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B2895194
CAS No.: 131526-95-9
M. Wt: 216.236
InChI Key: XUKMRKKFRWRLJF-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a bicyclic organic compound featuring a chromen-4-one core fused with a cyclopentane ring. Key structural attributes include:

  • Methyl group at position 7: Contributes to steric effects and modulates electronic properties.
    This compound serves as a structural template for derivatives with varied substituents, influencing physicochemical and biological properties.

Properties

IUPAC Name

9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKMRKKFRWRLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target compound features a fused cyclopenta[c]chromen-4-one core with hydroxyl and methyl groups at positions 9 and 7, respectively. Retrosynthetic disconnections suggest three primary synthons:

  • The chromen-4-one backbone derived from resorcinol derivatives .
  • The cyclopentane ring formed via intramolecular cyclization .
  • The 7-methyl and 9-hydroxy groups introduced through regioselective functionalization.

Critical challenges include preventing undesired ring-opening reactions and achieving stereochemical control during cyclopentane formation.

Synthetic Methodologies

Friedel-Crafts Acylation Approach

This method constructs the chromenone core through electrophilic aromatic substitution. A representative pathway involves:

  • Methyl-functionalized resorcinol (7-methyl-1,3-benzenediol) reacts with β-keto esters under acidic conditions to form the chromenone skeleton.
  • Cyclization using SnCl₄ or AgOTf facilitates the formation of the dihydrocyclopenta ring.

Key reaction conditions :

  • Catalyst: SnCl₄ (0.5 equiv) or AgOTf (3.0 equiv)
  • Solvent: Dichloromethane (0.6 mL per 0.1 mmol)
  • Temperature: Room temperature
  • Yield: 45–62% (optimized for similar chromenones).
Mechanistic Insights

The Lewis acid coordinates with the carbonyl oxygen, polarizing the π-system and enabling nucleophilic attack by the adjacent carbon. This step is followed by dehydration to form the fused cyclopentane ring.

Directed Ortho Metalation (DoM) for Hydroxylation

Introducing the 9-hydroxy group requires precise regiocontrol. A two-step strategy is employed:

  • Silyl protection of the 7-methyl chromenone intermediate.
  • Lithiation at C-9 using LDA (lithium diisopropylamide), followed by oxygenation with molecular O₂.

Optimized parameters :

  • Protecting group: TBDMS (tert-butyldimethylsilyl)
  • Lithiation agent: LDA (2.5 equiv) at −78°C
  • Oxygenation time: 2 hours
  • Yield: 68% (isolated).

Biotransformation as a Complementary Strategy

While chemical synthesis dominates, microbial hydroxylation offers stereoselectivity advantages. Aspergillus brasiliensis catalyzes the oxidation of 7-methyl precursors to yield 9-hydroxy derivatives. However, this method is limited by low throughput (≤20% conversion).

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on efficiency, scalability, and regioselectivity:

Method Catalyst System Yield (%) Regioselectivity Scalability
Friedel-Crafts SnCl₄/AgOTf 45–62 Moderate High
Directed Metalation LDA/TBDMS 68 High Moderate
Biotransformation A. brasiliensis 20 Excellent Low

Key findings :

  • SnCl₄/AgOTf-mediated cyclization is optimal for large-scale production despite moderate regiocontrol.
  • DoM strategies achieve superior selectivity but require stringent anhydrous conditions.
  • Biotransformation remains niche due to yield limitations.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Dichloromethane (DCM) outperforms THF and EtOAc in cyclization steps, minimizing side reactions.
  • Elevated temperatures (>40°C) promote dimerization; reactions are best conducted at 0–25°C.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Under specific conditions, the hydroxyl group can be oxidized to a ketone or aldehyde.

  • Reduction: : The compound can be reduced to add hydrogen atoms to the ring system or the carbonyl group.

  • Substitution: : Electrophilic aromatic substitution can occur at the chromene ring, especially at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, Chromium trioxide

  • Reduction: : Sodium borohydride, Lithium aluminum hydride

  • Substitution: : Halogenating agents, Sulfonating agents

Major Products

  • Oxidation: : 9-Oxo-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

  • Reduction: : 7-Methyl-2,3-dihydrocyclopenta[c]chroman-9-ol

  • Substitution: : Substituted cyclopenta[c]chromenes with various functional groups

Scientific Research Applications

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has broad applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biochemical interactions and effects on biological systems.

  • Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antioxidant activities.

  • Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The compound exerts its effects through several mechanisms, including:

  • Molecular Targets: : It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: : Involved in pathways related to oxidative stress and inflammatory response, possibly through modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and synthesis strategies.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data of Analogous Compounds
Compound Name (Position 9 Substituent) Molecular Formula Molecular Weight Key Substituent Features ChemSpider ID/References
9-Hydroxy-7-methyl derivative (Target) C₁₃H₁₂O₃* 216.24* Hydroxyl group (polar, H-bond donor) -
9-(3,3-Dimethyl-2-oxobutoxy)-7-methyl derivative C₁₉H₂₂O₄ 314.38 Branched alkoxy ester (lipophilic) 1699906
9-(2-Fluoro-benzyloxy)-7-methyl derivative C₂₀H₁₇FO₃ 324.35 Fluoroaromatic ether (electron-withdrawing) 4384246
9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl derivative C₂₁H₂₀O₅ 352.38* Methoxyphenyl keto-ether (conjugated system) MFCD02222208
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl derivative C₂₁H₁₇ClO₄ 368.82 Chlorophenyl keto-ether (halogenated) 307549-59-3
9-Methoxy-7-methyl derivative C₁₄H₁₄O₃* 230.26* Methoxy group (less polar than -OH) -

*Estimated based on core structure and substituents where explicit data is unavailable.

Substituent Effects on Properties

  • Polarity and Solubility :
    • The 9-hydroxy group in the target compound increases polarity and aqueous solubility compared to alkoxy derivatives (e.g., 9-methoxy or 9-benzyloxy groups) .
    • Lipophilic substituents, such as the 3,3-dimethyl-2-oxobutoxy group (), enhance membrane permeability but reduce water solubility.
  • Methoxy groups () donate electron density, increasing aromatic ring electron density and affecting spectral properties (e.g., NMR shifts) .

Biological Activity

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS Number: 131526-95-9) is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines its biological activity, including cytotoxicity, anti-inflammatory effects, and other pharmacological properties supported by various studies.

  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.24 g/mol
  • Structure : The compound features a chromene backbone, which is known for various biological activities.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting the proliferation of breast cancer cells (MCF7) through mechanisms involving oxidative stress and apoptosis induction.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF755.24 (48h)Induction of oxidative stress
Positive Control (Tamoxifen)MCF716.50 (24h)Estrogen receptor inhibition

The compound's cytotoxicity was found to be concentration-dependent, with significant effects observed at higher concentrations over prolonged exposure times .

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests a dual role in both cancer treatment and inflammatory conditions.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound increases the activity of caspases (caspase-3 and caspase-9), leading to programmed cell death in cancer cells.
  • Oxidative Stress : It raises intracellular reactive oxygen species (ROS) levels, contributing to its cytotoxic effects.
  • Inhibition of Key Enzymes : The compound may interact with various enzymes involved in cancer progression and inflammation.

Case Studies

  • Breast Cancer Study : In a controlled environment, MCF7 cells treated with varying concentrations of the compound showed a marked decrease in cell viability after 48 hours. The highest cytotoxicity was observed with an IC50 value of 55.24 µM .
  • Inflammatory Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can purity be maximized?

  • Methodology :

  • Stepwise synthesis : Start with a cyclopenta[c]chromen core and introduce substituents via nucleophilic substitution or Friedel-Crafts alkylation. For example, the hydroxyl group at position 9 can be introduced via demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane .
  • Purification : Use flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Yield optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization steps) and catalyst loadings (e.g., 5 mol% p-toluenesulfonic acid for acid-catalyzed ring closure) .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodology :

  • Single-crystal XRD : Grow crystals via slow evaporation of a saturated acetone solution. Refine the structure using SHELXL (SHELX-2018 suite) with anisotropic displacement parameters and hydrogen atom positioning via difference Fourier maps .
  • Spectroscopic validation :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals: Hydroxy proton (~δ 9.5 ppm, broad), methyl group (δ 2.1–2.3 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
  • HRMS : Confirm molecular weight (calc. for C₁₇H₁₆O₃: 268.1099) with ESI+ mode (observed m/z: 269.1172 [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial activity : Use microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Methodology :

  • Synthetic modifications : Introduce substituents (e.g., halogens at position 7 or methoxy groups at position 9) and compare bioactivity. For example, fluorinated analogs (e.g., 9-(2-fluorobenzyl) derivatives) show enhanced antimicrobial potency due to increased lipophilicity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or topoisomerase II. Validate with MD simulations (GROMACS) to assess stability .

Q. How can contradictory data in biological activity studies be resolved?

  • Case example : If anticancer activity varies between cell lines (e.g., high activity in HeLa but low in A549):

  • Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes or pathways (e.g., apoptosis vs. proliferation markers) .
  • Target engagement assays : Use thermal shift assays (TSA) to confirm direct binding to suspected targets (e.g., Bcl-2 family proteins) .

Q. What advanced techniques are suitable for studying its interaction with biomacromolecules?

  • Methodology :

  • Surface plasmon resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Fluorescence quenching : Monitor tryptophan fluorescence in HSA upon compound addition. Calculate Stern-Volmer constants to assess binding affinity .

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